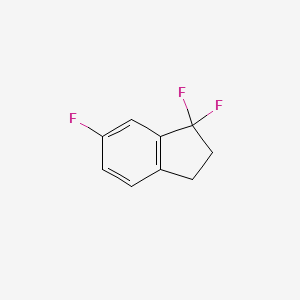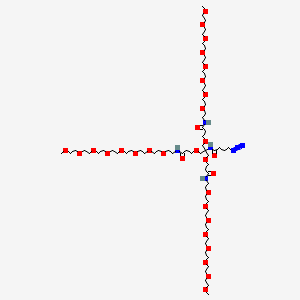
7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a dimethylaminobenzylidene moiety, and a tetrahydroindazole core, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Dimethylaminobenzylidene Moiety: This step involves a condensation reaction between the indazole derivative and p-dimethylaminobenzaldehyde under basic or acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and dimethylaminobenzylidene moiety play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-methyl-1H-indazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-(E)-(p-Dimethylaminobenzylidene)-4,5,6,7-tetrahydro-3-chloro-1H-indazole: Similar structure but with a chloro group instead of a trifluoromethyl group.
属性
分子式 |
C17H18F3N3 |
|---|---|
分子量 |
321.34 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(E)-[3-(trifluoromethyl)-2,4,5,6-tetrahydroindazol-7-ylidene]methyl]aniline |
InChI |
InChI=1S/C17H18F3N3/c1-23(2)13-8-6-11(7-9-13)10-12-4-3-5-14-15(12)21-22-16(14)17(18,19)20/h6-10H,3-5H2,1-2H3,(H,21,22)/b12-10+ |
InChI 键 |
KEPPMDMVYNXKQQ-ZRDIBKRKSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCC3=C(NN=C23)C(F)(F)F |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC3=C(NN=C23)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


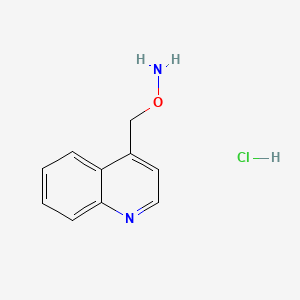
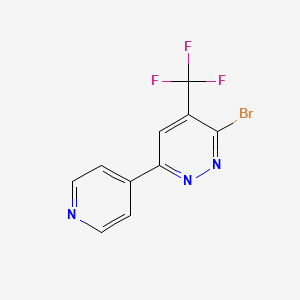
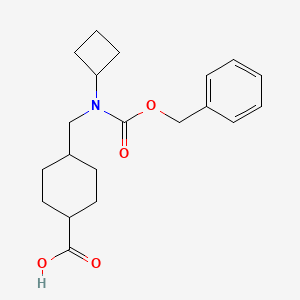

![2-[(Benzyloxy)methyl]prop-2-en-1-ol](/img/structure/B15338882.png)

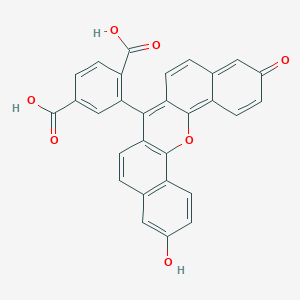
![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)

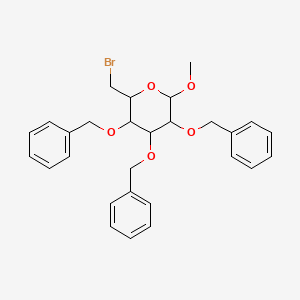

![2,4-Dichloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15338919.png)
